1-Hydroxy-2,3,5-trimethoxyxanthen-9-one
Overview
Description
Synthesis Analysis
The synthesis of xanthenes and related compounds often involves multi-step chemical processes, including condensation and cyclization reactions. For example, the efficient synthesis of 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores demonstrates the complexity of these processes, involving condensation of aryl aldehydes and fluororesorcinol through a triarylmethane intermediate, followed by oxidative cyclization (Bacci, Van Vranken, 2005).
Molecular Structure Analysis
The molecular structure of xanthone derivatives is often characterized using techniques such as X-ray crystallography. For instance, the study on 3-Hydroxy-1,2-dimethoxyxanthone isolated from Polygala arillata revealed that its tricyclic unit is essentially planar, demonstrating the stability and planarity of xanthone structures (Xiong et al., 2011).
Chemical Reactions and Properties
Xanthones undergo various chemical reactions, reflecting their versatile chemical properties. For instance, the acid-catalyzed rearrangement of 1-hydroxy-2,3,4,4a-tetrahydro-9H-xanthen-9-ones can yield different products depending on the conditions, showcasing the reactive nature of these compounds (Gabbutt et al., 1998).
Scientific Research Applications
-
Scientific Field: Pharmacology
- Application Summary : “1-Hydroxy-2,3,5-trimethoxyxanthone (HM-1)” is a xanthone isolated from Halenia elliptica, a Tibetan medicinal herb . It has been studied for its potential pharmacological effects.
- Results or Outcomes : HM-1 produced a concentration-dependent relaxation in rat coronary artery rings pre-contracted with 1 microM 5-hydroxytryptamine (5-HT), with an EC(50) of 1.67+/-0.27 microM .
-
Scientific Field: Osteology
- Application Summary : Compounds including “1-Hydroxy-2,3,5-trimethoxyxanthone” have been studied for their effects on osteoclast differentiation .
- Methods of Application : The study involved a co-culture system with mouse osteoblastic calvarial cells and bone marrow cells .
- Results or Outcomes : At the concentration of 1 microg/mL, it effectively inhibited the osteoclast differentiation .
- Scientific Field: Oncology
properties
IUPAC Name |
1-hydroxy-2,3,5-trimethoxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-19-9-6-4-5-8-13(17)12-10(22-15(8)9)7-11(20-2)16(21-3)14(12)18/h4-7,18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVKXGZKJBHJMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=CC(=C(C(=C3C2=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945485 | |
Record name | 1-Hydroxy-2,3,5-trimethoxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-2,3,5-trimethoxyxanthen-9-one | |
CAS RN |
22804-49-5 | |
Record name | 1-Hydroxy-2,3,5-trimethoxyxanthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022804495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-2,3,5-trimethoxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.